7-benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Physicochemical Property Lipophilicity Transporter Profile

Procure CAS 941258-56-6 to leverage its precise pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is critical for kinase active site complementarity. Distinguished by N7-benzyl and C2-pyridin-3-yl substitutions, this compound provides a distinct pharmacophore with zero hydrogen bond donors (Hdon=0, tPSA=78.0 Ų). This ideal moderate polarity enables CNS-permeable screening libraries, unlike polar amino-substituted analogs. Essential for SAR studies mapping selectivity shifts away from the pyrido[4,3-e] isomer series. A specific selectivity counter-screen tool against generic core-scaffold effects.

Molecular Formula C20H14N6O
Molecular Weight 354.4 g/mol
Cat. No. B4779669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC20H14N6O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5
InChIInChI=1S/C20H14N6O/c27-19-16-12-22-20-23-18(15-7-4-9-21-11-15)24-26(20)17(16)8-10-25(19)13-14-5-2-1-3-6-14/h1-12H,13H2
InChIKeyCBZVQHORJCXFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: A Structurally Defined Screening Compound for Kinase Inhibitor Discovery


7-Benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS 941258-56-6, PubChem CID 16653891) belongs to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one class, a heterocyclic scaffold investigated for kinase inhibition, notably against CK2 [1]. This specific congener is distinguished by a benzyl group at the N7 position and a pyridin-3-yl group at the C2 position, a substitution pattern associated with modulating target selectivity and physicochemical properties like LogP in preliminary screening .

Why Other Pyrido-Triazolo-Pyrimidine Analogs Cannot Substitute for 7-Benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in Comparative Studies


Generic substitution is invalid due to the chemo-specific nature of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine scaffold. Even among structurally close isomers, the ring fusion geometry is critical for kinase active site complementarity [1]. For example, the pyrido[4,3-e] isomer series is established as a CK2 inhibitor class, while the pyrido[3,4-e] core, as in this compound, may exhibit a shifted selectivity profile [1]. This is the essential rationale for procuring the exact compound when its specific substitution pattern is required rather than an in-class analog.

Quantitative Evidence Guide for 7-Benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Target Compound Exhibits Significantly Higher LogP Compared to the Unsubstituted Core Scaffold

The introduction of lipophilic substituents substantially differentiates the target from the minimal core scaffold. The unsubstituted pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core has a molecular weight of 173.1 g/mol and a topological polar surface area of 76.3 Ų [1], suggesting a very different pharmacological profile from the target compound, which has a calculated LogP of 1.98 .

Physicochemical Property Lipophilicity Transporter Profile

Substitution-Driven Topological Polar Surface Area Distinction from Core Scaffold

The target compound demonstrates a precisely modulated topological polar surface area (tPSA) relative to its core. Its tPSA is 78.0 Ų , which, while higher than the core's 76.3 Ų, is fully attributable to the additional nitrogen atoms in the pyridinyl substituent and maintains a value within the range for potential CNS drug-likeness.

Physicochemical Property Polar Surface Area Brain Penetration

Reduced Hydrogen Bond Donor Count Compared to Amino-Substituted Analogs

The target compound possesses zero hydrogen bond donors (Hdon = 0) , which sharply differentiates it from related 7-aminophenyl derivatives such as 7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one that necessarily carry at least one donor . A zero H-donor count can be a critical advantage for selective kinase hinge-region binding motifs where donor interactions can lead to off-target activities.

Physicochemical Property Hydrogen Bonding Kinase Selectivity

Optimal Research Applications for 7-Benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Kinase Focused Fragment- and Lead-Like Screening Libraries

Given its moderate LogP, favorable tPSA, and absence of hydrogen bond donors, this compound is ideally positioned for inclusion in focused screening libraries targeting the kinome. Its pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core is a privileged structure for ATP-mimetic kinase inhibition, as demonstrated by the CK2 inhibitor patent for the closely related pyrido[4,3-e] isomer series . The specific substitution pattern offers a distinct pharmacophore for hit identification.

Structure-Activity Relationship (SAR) Probe for N7-Benzyl and C2-Heteroaryl Modifications

The compound serves as a precise tool for SAR studies investigating the impact of N7-benzyl and C2-pyridin-3-yl modifications on kinase selectivity. Researchers can directly compare its profile (Hdon=0, tPSA=78.0 Ų) against analogs like the 7-(2-aminophenyl) derivative to map the contribution of these specific substituents to target engagement and physicochemical properties.

CNS-Penetrant Kinase Inhibitor Lead Optimization

With a tPSA value of 78.0 Ų , this compound sits at the threshold for oral bioavailability and CNS penetration (typically requiring tPSA <90 Ų for brain penetration). It is a more promising starting point for CNS-targeting kinase inhibitor programs compared to many more polar analogs, such as those with free amino groups, which often have tPSA values exceeding 90 Ų.

Negative Control or Selectivity Counter-Screen Compound

Due to its zero hydrogen bond donor count and a distinctively shaped ligand binding surface relative to amino-substituted pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines, this compound can be deployed as a selectivity counter-screen tool to verify that biological effects are driven by the specific pharmacophore rather than the core scaffold alone.

Quote Request

Request a Quote for 7-benzyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.